![molecular formula C12H17NO · HCl B1158798 3-Methylethcathinone (hydrochloride)](/img/no-structure.png)
3-Methylethcathinone (hydrochloride)
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Overview
Description
Substituted cathinones, like 4-methylethcathinone and 3,4-dimethylmethcathinone are psychoactive compounds that may be used as designer drugs. 3-Methylethcathinone (hydrochloride) is a substituted cathinone with potential for abuse. Its biological properties have not been elucidated. This product is intended for forensic and research applications.
Scientific Research Applications
Pharmacokinetic Profiles and Pharmacodynamic Effects
Methylone, a synthetic cathinone similar to 3-Methylethcathinone, has been studied extensively for its pharmacokinetic profiles and pharmacodynamic effects in rats. Research reveals that methylone and its metabolites like MDC and HHMC show specific patterns in terms of peak times and half-lives after administration. These pharmacokinetic properties have been linked with the drug's effects on locomotor activity and neurotransmitter release in the brain (Elmore et al., 2017).
Identification and Quantification in Biological Samples
Methods have been developed to identify and quantify 4-Methylethcathinone (a close analog of 3-Methylethcathinone) and other synthetic cathinones in biological samples, showcasing the presence and regular consumption of these compounds. This analytical capability is crucial for understanding the distribution and impact of these substances in the human body (Alvarez et al., 2017).
Mechanisms of Hepatotoxicity
Investigations into the mechanisms of hepatotoxicity triggered by designer cathinone drugs, including 4-Methylethcathinone, have pointed towards oxidative stress, mitochondrial dysfunction, and apoptosis as pathways of cell death in liver cells. Understanding these mechanisms is vital for assessing the potential risks and devising strategies to mitigate the adverse effects of these substances (Valente et al., 2016).
properties
Product Name |
3-Methylethcathinone (hydrochloride) |
---|---|
Molecular Formula |
C12H17NO · HCl |
Molecular Weight |
227.7 |
InChI |
InChI=1S/C12H17NO.ClH/c1-4-13-10(3)12(14)11-7-5-6-9(2)8-11;/h5-8,10,13H,4H2,1-3H3;1H |
InChI Key |
NNXYBZFXJQGRBC-UHFFFAOYSA-N |
SMILES |
O=C(C(C)NCC)C1=CC(C)=CC=C1.Cl |
synonyms |
3-MEC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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